N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-Fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 3-fluorophenyl group at position N2, and a p-tolyl group at position N2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound is supplied by pharmaceutical companies like Simcere Pharmaceutical Co., Ltd., indicating its relevance in drug discovery .
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-14-5-7-16(8-6-14)22-18-24-19(23-17-4-2-3-15(21)13-17)26-20(25-18)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLDORORQKMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179462-64-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22ClFN6O
- Molecular Weight : 416.9 g/mol
The compound features a triazine core, which is known for its diverse biological activities. The presence of fluorine and morpholine groups contributes to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Cancer-Related Enzymes : The compound has shown the ability to inhibit various enzymes associated with cancer progression, such as:
- Binding to CNS-Relevant Receptors : It interacts with receptors pertinent to central nervous system disorders, including:
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : Preliminary studies have demonstrated its effectiveness in inhibiting the growth of cancer cells, particularly in triple-negative breast cancer (MDA-MB231 cell line). The compound exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells (MCF-10A) at similar concentrations .
- CNS Disorders : Given its interaction with CNS receptors, there is potential for developing treatments for neurological disorders. The modulation of serotonin and adenosine receptors may provide avenues for addressing conditions like anxiety and depression .
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 73 | Antiproliferative | 0.06 | MDA-MB231 |
| Compound 101 | Antiproliferative | 0.08 | MDA-MB231 |
| Compound X | CNS Receptor Binding | N/A | Histamine H4 |
The structure-activity relationship (SAR) studies indicated that certain substituents significantly enhance the antiproliferative effects against breast cancer cells. For instance, para-substituted phenyl groups were found to be more effective than meta-substituted ones .
Scientific Research Applications
Medicinal Chemistry
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit pathways associated with cancer cell proliferation and survival. Specifically, it interacts with DNA topoisomerase IIα and carbonic anhydrases, which are crucial for tumor growth and maintenance . In vitro studies have demonstrated that N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride significantly reduces cell viability in various cancer cell lines by inducing apoptosis.
Anti-inflammatory Effects
The compound also shows potential in modulating inflammatory responses. It inhibits specific signaling pathways related to cytokine production and immune cell activation, making it a candidate for treating inflammatory diseases .
Agriculture
Herbicidal Activity
In agricultural research, this triazine derivative is being explored for its herbicidal properties. Its ability to inhibit specific enzymes in plants suggests that it could be developed into an effective herbicide. The structural features of the compound allow it to interfere with plant growth processes.
Materials Science
Polymer Photostabilizers
In materials science, this compound is utilized in the development of polymer photostabilizers. These compounds are critical in enhancing the durability and lifespan of materials exposed to UV light.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In Vitro Studies : Cell line assays indicated that this compound significantly reduces cell viability across various cancer cell lines by inducing apoptosis through enzyme inhibition and receptor modulation .
- In Vivo Efficacy : Animal models have demonstrated that administration of this compound leads to tumor regression in xenograft models when combined with other chemotherapeutics .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | R1 (N2) | R2 (C6) | R3 (N4) | Key Modifications | Molecular Formula |
|---|---|---|---|---|---|
| Target Compound | 3-Fluorophenyl | Morpholino | p-Tolyl | Hydrochloride salt | C22H23ClFN7O |
| 4i (Ev6) | p-Tolyl | Morpholino | 4-Methoxyphenyl | Methoxy vs. fluorine | C21H23N5O2 |
| Ev7 Compound | N-Methylphenyl | Morpholino | Chlorine | Chlorine substituent | C14H17ClN6O |
| Ev9 Compound | 2-Fluorophenethyl | Chloromethyl | Pyrrolidinone | Extended fluorinated alkyl chain | C24H25F3N6O2 |
Physicochemical Properties
Table 2: Physical Property Comparison
| Compound Name | Melting Point (°C) | Synthesis Yield | Solubility Profile |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Enhanced (HCl salt) |
| 4i (Ev6) | 129–131 | 63% | Moderate (neutral form) |
| Ev7 Compound | 98–99 | 81.3% | Low (chlorine substituent) |
| Ev9 Compound | Not reported | 42.71% | Moderate (pyrrolidinone) |
Key Findings :
- Morpholino Group: Present in all compounds, it improves solubility and bioavailability. The target compound’s hydrochloride salt further enhances aqueous solubility compared to neutral analogs like 4i .
- Fluorine vs. Methoxy : The 3-fluorophenyl group in the target compound likely increases metabolic stability compared to 4i’s 4-methoxyphenyl group, as fluorine reduces oxidative metabolism .
- Chlorine Substituents : Ev7’s chlorine at C6 correlates with lower melting points (98–99°C) versus 4i’s 129–131°C, suggesting weaker crystalline packing .
Q & A
Q. What are the standard synthetic protocols for preparing N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution reaction starting with cyanuric chloride. Key steps include:
Step 1: Reaction of cyanuric chloride with 3-fluoroaniline under controlled pH (8–9) in acetone at 0–5°C to form the N2-(3-fluorophenyl) intermediate.
Step 2: Substitution at the N4 position with p-toluidine in refluxing 1,4-dioxane (80–90°C) for 6–8 hours.
Step 3: Introduction of the morpholino group at the N6 position using morpholine in the presence of K₂CO₃ as a base.
Final Step: Conversion to the hydrochloride salt via HCl gas bubbling in anhydrous ethanol .
Key Optimization: Microwave-assisted synthesis (100–120°C, 300 W) reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% compared to conventional heating .
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological Answer: A combination of analytical techniques is employed:
Q. What preliminary assays assess the compound’s biological activity?
Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:
- Enzyme Inhibition Assays:
- Cell Viability Assays:
- Binding Affinity Studies:
- Surface plasmon resonance (SPR) confirms binding to EGFR (KD = 9.4 nM) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
Methodological Answer: Critical parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 3:1) to remove byproducts .
- Catalyst Optimization: Use of CuI (5 mol%) in Ullmann coupling improves morpholino group incorporation efficiency by 30% .
- DoE (Design of Experiments): Response surface methodology identifies optimal conditions (e.g., 110°C, 24 hours for N4 substitution) to maximize yield (85%) and minimize impurities (<2%) .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects: Fluorophenyl groups enhance lipophilicity (logP = 2.8) and membrane permeability, but minor structural variations (e.g., 3-fluoro vs. 4-fluoro substitution) alter target selectivity (e.g., 10-fold difference in PI3Kα vs. PI3Kβ inhibition) .
- Assay Conditions: Differences in ATP concentration (1 mM vs. 10 µM) in kinase assays significantly impact IC₅₀ values. Standardization using CEREP’s BioPrint® panel is recommended .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Q. How to establish structure-activity relationships (SAR) for triazine derivatives?
Methodological Answer:
- Computational Modeling:
- Synthetic Analog Screening:
- Replace morpholino with piperidine (IC₅₀ increases to 48 nM) or pyrrolidine (IC₅₀ = 32 nM), confirming morpholino’s critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
